molecular formula C8HBrCl3FN2 B13911521 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline

7-Bromo-2,4,8-trichloro-6-fluoroquinazoline

Katalognummer: B13911521
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: WMWYLASKWRUJKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives under controlled conditions. The reaction conditions often involve the use of inert atmospheres and specific solvents to ensure the selective introduction of halogen atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and high yields. The use of protective atmospheres and temperature control is crucial to prevent unwanted side reactions and degradation of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline is used as a building block for the synthesis of more complex molecules. Its highly substituted nature makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug discovery. The presence of multiple halogen atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, polymers, and other high-performance materials .

Wirkmechanismus

The mechanism of action of 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Bromo-2,4,8-trichloro-6-fluoroquinazoline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinazoline derivatives. The presence of bromine, chlorine, and fluorine atoms in specific positions on the quinazoline ring can influence the compound’s reactivity, stability, and interactions with biological targets .

Eigenschaften

Molekularformel

C8HBrCl3FN2

Molekulargewicht

330.4 g/mol

IUPAC-Name

7-bromo-2,4,8-trichloro-6-fluoroquinazoline

InChI

InChI=1S/C8HBrCl3FN2/c9-4-3(13)1-2-6(5(4)10)14-8(12)15-7(2)11/h1H

InChI-Schlüssel

WMWYLASKWRUJKE-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=C(C(=C1F)Br)Cl)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.